

H3B-8800 in Chronic Myelomonocytic Leukemia (CMML) Research: Application Notes and Protocols

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Compound of Interest

Compound Name: H3B-8800

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Introduction

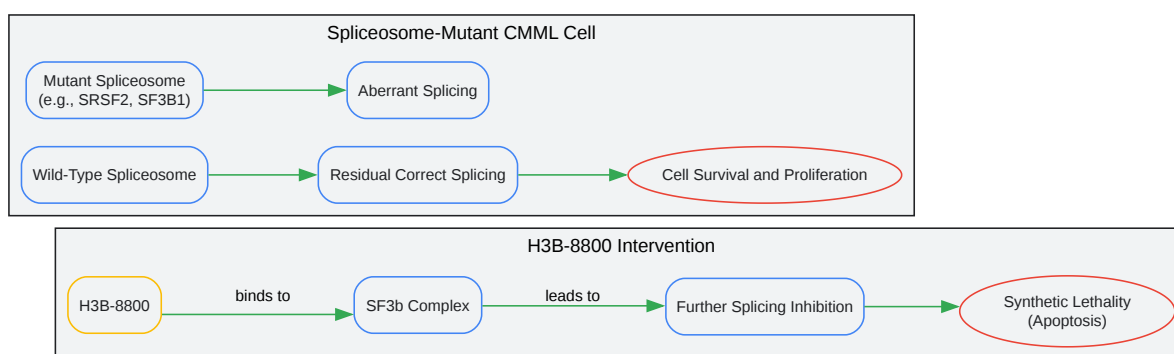
Chronic Myelomonocytic Leukemia (CMML) is a hematologic malignancy with features of both myelodysplastic syndromes (MDS) and myeloproliferative neoplasms (MPN). A significant portion of CMML patients harbor mutations in genes encoding RNA splicing factors, such as SF3B1, SRSF2, and U2AF1. These mutations represent a promising therapeutic target. **H3B-8800** is an orally bioavailable small molecule that modulates the SF3b complex, a core component of the spliceosome.^{[1][2]} Preclinical and clinical studies have explored the application of **H3B-8800** in myeloid malignancies, including CMML, with a particular focus on tumors carrying spliceosome mutations.^{[3][4]}

This document provides detailed application notes and protocols for the use of **H3B-8800** in CMML research, based on published preclinical and clinical data.

Mechanism of Action

H3B-8800 binds to the SF3b complex, modulating its activity and inducing alterations in RNA splicing.^{[1][2]} In cancer cells with spliceosome mutations, there is a dependency on the remaining wild-type spliceosome function for survival. **H3B-8800** is hypothesized to further disrupt the already compromised splicing process in these cells, leading to a synthetic lethal

effect.[1][5] Preclinical studies have demonstrated that **H3B-8800** preferentially inhibits the growth of cancer cells with splicing factor mutations.[2][6] The mechanism for this selectivity is thought to be the retention of short, GC-rich introns, which are enriched in genes encoding spliceosome components themselves, thus amplifying the deleterious effect on splicing.[7]



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Caption: Mechanism of **H3B-8800** in spliceosome-mutant CMML cells.

Data Presentation

Preclinical Efficacy of H3B-8800

Model System	Mutation Status	Treatment	Outcome	Reference
Isogenic K562 Cells (in vivo)	SF3B1K700E	H3B-8800 (oral)	Inhibition of tumor growth	[8]
CMML Patient-Derived Xenograft (PDX)	SRSF2-mutant	H3B-8800 (8 mg/kg, oral, 10 days)	Reduction in leukemic burden	[1]
CMML Patient-Derived Xenograft (PDX)	Wild-Type Spliceosome	H3B-8800 (8 mg/kg, oral, 10 days)	No significant reduction in leukemic burden	[1]

Clinical Activity of H3B-8800 in Myeloid Malignancies (Phase I)

Patient Population	Number of Patients	Key Outcomes	Reference
MDS, AML, CMML	84	No objective complete or partial responses by IWG criteria.	[1][7]
RBC Transfusion-Dependent Patients (MDS or CMML)	9	Achieved transfusion independence for ≥8 weeks.	[1]
MDS Patients with SF3B1 mutations	15	5 patients experienced RBC transfusion independence.	[7]
CMML Patients	4	One patient had a durable platelet response.	[1]

Experimental Protocols

In Vitro Cell Viability Assay

This protocol is adapted from studies on leukemia cell lines.[9]

1. Cell Culture:

- Culture CMML patient-derived cells or a suitable CMML cell line in appropriate media supplemented with fetal bovine serum and cytokines.
- Maintain cells in a humidified incubator at 37°C and 5% CO₂.

2. **H3B-8800** Treatment:

- Prepare a stock solution of **H3B-8800** in DMSO.
- Seed cells in 96-well plates at a density of 1 x 10⁵ cells/mL.
- Treat cells with a range of **H3B-8800** concentrations (e.g., 1 nM to 100 nM) or DMSO as a vehicle control.

3. Viability Assessment:

- After 48-72 hours of incubation, assess cell viability using a preferred method:
 - Annexin V/Propidium Iodide (PI) Staining: Stain cells with Annexin V and PI and analyze by flow cytometry to determine the percentage of viable, apoptotic, and necrotic cells.
 - CellTiter-Glo® Luminescent Cell Viability Assay: Follow the manufacturer's instructions to measure ATP levels as an indicator of cell viability.

4. Data Analysis:

- Calculate the percentage of viable cells relative to the vehicle control.
- Determine the IC₅₀ (half-maximal inhibitory concentration) value for **H3B-8800**.



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Caption: Workflow for in vitro cell viability assay.

CMML Patient-Derived Xenograft (PDX) Model

This protocol is based on methodologies described for establishing and treating CMML PDX models.[\[1\]](#)[\[3\]](#)[\[10\]](#)

1. Animal Model:

- Use immunodeficient mice such as NOD/SCID/IL2R γ null (NSG) or NSG-SGM3 (NSGS) mice, which support the engraftment of human hematopoietic cells.[\[3\]](#)[\[10\]](#)

2. Engraftment of CMML Cells:

- Obtain mononuclear cells from the bone marrow or peripheral blood of CMML patients.
- Optionally, enrich for CD34+ progenitor cells.
- Sublethally irradiate recipient mice (200-250 cGy).
- Inject $1-5 \times 10^6$ mononuclear cells or a specified number of CD34+ cells intravenously or via intrafemoral injection.

3. Monitoring Engraftment:

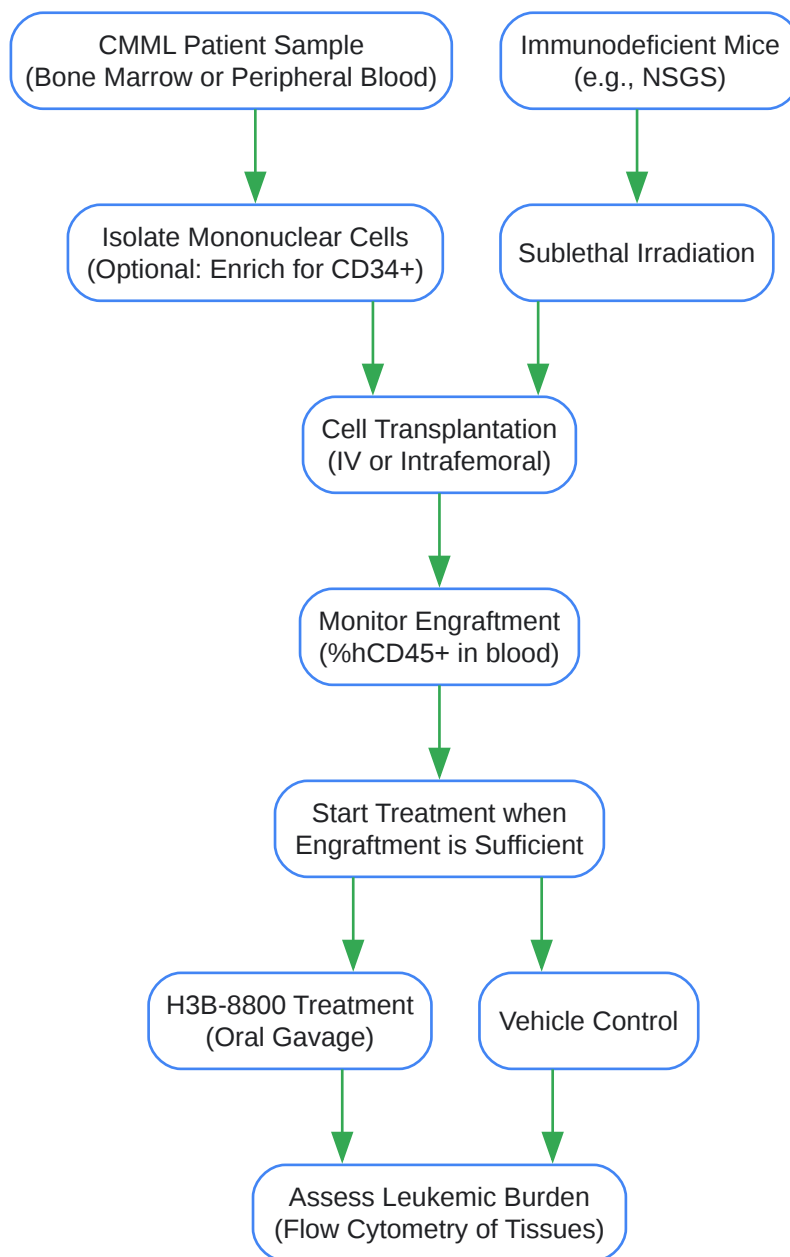
- Monitor human cell engraftment by flow cytometric analysis of peripheral blood for the human CD45 marker (hCD45+).
- Begin treatment when hCD45+ cells reach a predetermined level (e.g., >3%).[\[1\]](#)

4. **H3B-8800** Treatment:

- Prepare **H3B-8800** for oral gavage in a suitable vehicle.
- Administer **H3B-8800** orally at a dose of 8 mg/kg daily for a 10-day period (e.g., two 5-day cycles with a 2-day break).[\[1\]](#)
- Treat a control group with the vehicle only.

5. Assessment of Efficacy:

- Monitor leukemic burden by measuring the percentage of hCD45+ cells in peripheral blood, bone marrow, and spleen at the end of the study.
- Analyze immunophenotypically defined leukemia-initiating cells in the bone marrow.^[1]



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Caption: Workflow for CMML patient-derived xenograft (PDX) model.

Pharmacodynamic Assay for Splicing Modulation

This protocol describes a method to assess the in vivo target engagement of **H3B-8800**.[\[1\]](#)[\[11\]](#)

1. Sample Collection:

- From **H3B-8800**-treated and vehicle-treated mice in the PDX study, harvest tissues such as bone marrow or spleen.
- Isolate human CD45+ cells from these tissues using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

2. RNA Extraction:

- Extract total RNA from the isolated hCD45+ cells using a standard RNA extraction kit.
- Assess RNA quality and quantity.

3. Reverse Transcription:

- Synthesize cDNA from the extracted RNA using a reverse transcription kit.

4. Quantitative PCR (qPCR):

- Use a TaqMan Low Density Array (TLDA) or custom qPCR assays to quantify the expression of:
 - Pre-mRNA and mature mRNA of genes known to be affected by SF3B1 modulation (e.g., MBD4).[\[11\]](#)
 - Aberrant splice variants induced by specific splicing factor mutations (e.g., MAP3K7 aberrant junction in SF3B1-mutant cells).[\[11\]](#)
- Normalize the expression data to a housekeeping gene.

5. Data Analysis:

- Compare the levels of pre-mRNA, mature mRNA, and aberrant splice variants between **H3B-8800**-treated and vehicle-treated groups to determine the extent of splicing modulation.

Conclusion

H3B-8800 represents a targeted therapeutic strategy for CMML, particularly for patients with mutations in splicing factor genes. The protocols outlined in this document provide a framework for preclinical evaluation of **H3B-8800** and other splicing modulators in CMML. While clinical responses in CMML have been limited to date, the demonstration of target engagement and clinical benefit in some patients with myeloid malignancies warrants further investigation into predictive biomarkers and potential combination therapies.

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